N-(2,6-Diethylphenyl)-5-fluorothiophene-2-sulfonamide
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Overview
Description
N~2~-(2,6-DIETHYLPHENYL)-5-FLUORO-2-THIOPHENESULFONAMIDE is a chemical compound that belongs to the class of sulfonamides. This compound is characterized by the presence of a thiophene ring substituted with a fluorine atom and a sulfonamide group attached to a 2,6-diethylphenyl moiety. Sulfonamides are known for their diverse applications, particularly in medicinal chemistry, due to their antibacterial properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N2-(2,6-DIETHYLPHENYL)-5-FLUORO-2-THIOPHENESULFONAMIDE typically involves the following steps:
Formation of the Thiophene Ring: The thiophene ring can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the Fluorine Atom: The fluorine atom is introduced via electrophilic fluorination using reagents such as N-fluorobenzenesulfonimide (NFSI) or Selectfluor.
Attachment of the Sulfonamide Group: The sulfonamide group is introduced by reacting the thiophene derivative with a sulfonyl chloride in the presence of a base like pyridine or triethylamine.
Coupling with 2,6-Diethylphenyl Moiety: The final step involves coupling the sulfonamide derivative with 2,6-diethylphenylamine under suitable conditions, often using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide).
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of continuous flow reactors for better control over reaction conditions and the implementation of purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
N~2~-(2,6-DIETHYLPHENYL)-5-FLUORO-2-THIOPHENESULFONAMIDE undergoes various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The sulfonamide group can be reduced to the corresponding amine using reducing agents such as lithium aluminum hydride (LiAlH~4~).
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions, such as using sodium methoxide for methoxylation.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride.
Substitution: Sodium methoxide, other nucleophiles.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Corresponding amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
N~2~-(2,6-DIETHYLPHENYL)-5-FLUORO-2-THIOPHENESULFONAMIDE has several scientific research applications:
Medicinal Chemistry: It is explored for its potential antibacterial and antifungal properties. Sulfonamides are known to inhibit the enzyme dihydropteroate synthase, which is crucial for bacterial folate synthesis.
Biological Studies: Used as a probe to study enzyme inhibition and protein-ligand interactions.
Chemical Synthesis: Serves as an intermediate in the synthesis of more complex molecules.
Industrial Applications: Potential use in the development of new materials with specific properties, such as conductivity or fluorescence.
Mechanism of Action
The mechanism of action of N2-(2,6-DIETHYLPHENYL)-5-FLUORO-2-THIOPHENESULFONAMIDE involves the inhibition of dihydropteroate synthase, an enzyme involved in the folate synthesis pathway in bacteria. By mimicking the structure of para-aminobenzoic acid (PABA), the compound competitively inhibits the enzyme, leading to a decrease in folate production and ultimately inhibiting bacterial growth.
Comparison with Similar Compounds
Similar Compounds
- N-(2,6-Diethylphenyl)-2-chloroacetamide
- N-(2,6-Diethylphenyl)maleimide
- 3,7-Dichloro-N-(2,6-Diethylphenyl)-N-(2-Propoxyethyl)quinoline-8-carboxamide
Uniqueness
N~2~-(2,6-DIETHYLPHENYL)-5-FLUORO-2-THIOPHENESULFONAMIDE is unique due to the presence of the fluorine atom on the thiophene ring, which can significantly alter its chemical reactivity and biological activity compared to other similar compounds
Properties
Molecular Formula |
C14H16FNO2S2 |
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Molecular Weight |
313.4 g/mol |
IUPAC Name |
N-(2,6-diethylphenyl)-5-fluorothiophene-2-sulfonamide |
InChI |
InChI=1S/C14H16FNO2S2/c1-3-10-6-5-7-11(4-2)14(10)16-20(17,18)13-9-8-12(15)19-13/h5-9,16H,3-4H2,1-2H3 |
InChI Key |
OHJSYUYMXGJDQZ-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=C(C(=CC=C1)CC)NS(=O)(=O)C2=CC=C(S2)F |
Origin of Product |
United States |
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